N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
N-(3-Methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a carboxamide group at position 4 of the thiazole ring, a sulfonamido substituent at position 2, and a 3-methoxyphenethyl side chain.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-15-6-8-17(9-7-15)30(25,26)23-20-22-18(13-29-20)19(24)21-11-10-14-4-3-5-16(12-14)28-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRBZWOEZASDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving thiazole derivatives and substituted phenyl groups. The structural modifications are crucial for enhancing its biological activity. The presence of methoxy groups increases lipophilicity, which may improve cellular uptake and bioavailability.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that compounds within this class, including this compound, inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in melanoma and prostate cancer cells.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| This compound | 0.055 ± 0.005 | Melanoma |
| Colchicine | 0.029 ± 0.005 | Melanoma |
| Other Thiazole Derivatives | Varies | Prostate Cancer |
The mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics necessary for mitosis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies have indicated that certain thiazoles exhibit effective inhibition against pathogenic fungi such as Candida albicans.
Table 2: Antimicrobial Activity Against Candida albicans
| Compound | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| This compound | 3.9 | Fluconazole | 15.62 |
Case Studies
- Melanoma Treatment : A study involving the administration of this compound showed significant reduction in tumor size in murine models when compared to control groups.
- Antifungal Efficacy : In vitro assays revealed that the compound exhibited lower MIC values against Candida albicans compared to traditional antifungal agents.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications at the phenyl and thiazole rings greatly influence the biological activity of these compounds. The presence of methoxy groups enhances both lipophilicity and electronic properties, contributing to improved interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Sulfonamido vs.
- Methoxy Substitution : Unlike Compounds 29 and 53, which feature electron-rich 3,4,5-trimethoxybenzamido groups, the target’s simpler methoxy substituents may reduce steric hindrance while retaining moderate hydrophobicity.
Hypothesized Structure-Activity Relationships (SAR)
- Methoxy Positioning : The para-methoxy group on the sulfonamido phenyl ring may optimize π-π stacking with hydrophobic enzyme pockets, while the 3-methoxy group on the phenethyl chain balances lipophilicity and solubility.
- Sulfonamido vs.
- Side Chain Impact : The phenethyl moiety’s flexibility could improve bioavailability relative to bulkier substituents (e.g., Compound 53’s difluorocyclohexyl group), though this may come at the cost of binding specificity .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(3-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves sequential steps: (1) sulfonamide bond formation between 4-methoxyphenylsulfonyl chloride and the thiazole precursor, (2) coupling of the 3-methoxyphenethylamine moiety via carboxamide linkage. Key optimizations include:
- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during sulfonamide formation .
- Catalytic agents like EDCI/HOBt for efficient carboxamide coupling, achieving yields >75% in analogous compounds .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (purity >95%) .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- 1H/13C NMR : Confirm regioselectivity of sulfonamide and methoxy groups (e.g., δ 3.8–4.0 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 475.1) .
- HPLC : Assess purity (>98%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .
- X-ray crystallography (if crystals form): Resolve 3D conformation and intermolecular interactions .
Q. How can researchers address solubility limitations in biological assays?
- Methodological Answer : Solubility challenges arise from hydrophobic moieties (thiazole, methoxyphenyl). Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers, validated for cell-based assays .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl groups) on the phenethyl chain while monitoring SAR .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with improved potency?
- Methodological Answer : Key SAR findings from analogous thiazole-sulfonamide compounds:
- Methoxy positioning : Para-substitution on the sulfonamide phenyl enhances metabolic stability compared to ortho/meta .
- Phenethyl chain modifications : Longer alkyl chains reduce cytotoxicity but may compromise target binding .
- Thiazole substitution : Electron-withdrawing groups (e.g., -CF3) at C4 improve enzyme inhibition (IC50 < 100 nM in kinase assays) .
- Validation : Use molecular docking (AutoDock Vina) to predict binding to targets like p38 MAPK .
Q. How can researchers identify and validate the primary biological targets of this compound?
- Methodological Answer : A multi-omics approach is recommended:
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Phosphoproteomics (LC-MS/MS): Identify downstream signaling pathways altered post-treatment .
- CRISPR-Cas9 screening : Knock out candidate targets (e.g., kinases) to assess resistance phenotypes .
- In vitro enzymology : Test inhibition against purified enzymes (e.g., COX-2, HDACs) with fluorogenic substrates .
Q. How should conflicting data on cytotoxicity across cell lines be resolved?
- Methodological Answer : Contradictions may stem from cell-specific factors:
- Metabolic profiling : Compare ATP levels (CellTiter-Glo) and ROS production (DCFH-DA assay) in sensitive vs. resistant lines .
- Membrane permeability : Measure intracellular accumulation via LC-MS (e.g., higher uptake in HeLa vs. HEK293) .
- Efflux pumps : Inhibit P-gp (verapamil) or MRP1 (MK571) to test transporter-mediated resistance .
- Transcriptomics : Cluster differentially expressed genes (RNA-seq) to identify resistance markers (e.g., ABC transporters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
